molecular formula C10H8N4O5 B11503828 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone CAS No. 672278-69-2

1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone

Cat. No.: B11503828
CAS No.: 672278-69-2
M. Wt: 264.19 g/mol
InChI Key: NJYZXVXIVXSMQD-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features both a dihydroxyphenyl group and a nitrotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone typically involves the following steps:

    Formation of the Dihydroxyphenyl Intermediate: This can be achieved through the hydroxylation of a phenyl precursor using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Nitrotriazole Group: The nitrotriazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable triazole precursor reacts with the dihydroxyphenyl intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group in the triazole ring can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activities or as a potential therapeutic agent.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone would depend on its specific application. For instance:

    In biological systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.

    In chemical reactions: It may act as a catalyst or intermediate, facilitating the transformation of other compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone: Lacks the nitro group, which may affect its reactivity and applications.

    1-(3,4-Dihydroxyphenyl)-2-(3-amino-1,2,4-triazol-1-yl)ethanone: Contains an amino group instead of a nitro group, potentially altering its biological activity.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone is unique due to the presence of both a dihydroxyphenyl group and a nitrotriazole moiety, which confer distinct chemical and biological properties. This combination of functional groups may enhance its utility in various applications compared to similar compounds.

Properties

CAS No.

672278-69-2

Molecular Formula

C10H8N4O5

Molecular Weight

264.19 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C10H8N4O5/c15-7-2-1-6(3-8(7)16)9(17)4-13-5-11-10(12-13)14(18)19/h1-3,5,15-16H,4H2

InChI Key

NJYZXVXIVXSMQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN2C=NC(=N2)[N+](=O)[O-])O)O

solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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